Sodium 3-formyl-2-hydroxybenzoate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H5NaO4 |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
sodium;3-formyl-2-hydroxybenzoate |
InChI |
InChI=1S/C8H6O4.Na/c9-4-5-2-1-3-6(7(5)10)8(11)12;/h1-4,10H,(H,11,12);/q;+1/p-1 |
InChI Key |
CXTFONARUHZCAD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)[O-])O)C=O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 3 Formyl 2 Hydroxybenzoate and Its Precursors
Direct Formylation Strategies for Salicylic (B10762653) Acid Derivatives
Direct formylation methods are often favored for their atom economy and procedural simplicity. These reactions typically involve the electrophilic substitution of a formyl group onto the electron-rich aromatic ring of salicylic acid.
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgallen.in It involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide. vedantu.comquora.com The reactive species is dichlorocarbene (B158193), which is generated in situ. wikipedia.org While effective for many phenols, the application of the Reimer-Tiemann reaction to salicylic acid for the synthesis of 3-formyl-2-hydroxybenzoic acid can result in modest yields, with one source citing a 20% yield for the ortho-formylated product. sciencemadness.org A variation of this reaction using carbon tetrachloride instead of chloroform can lead to the formation of a carboxylic acid group, yielding salicylic acid itself from phenol. wikipedia.orgvedantu.comunacademy.com
Another related approach is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid. wikipedia.orgrsc.org This reaction is also known for producing benzaldehydes from phenols. wikipedia.org The Duff reaction with salicylic acid can produce a mixture of 3-formyl and 5-formyl derivatives, which can be challenging to separate. rsc.org The mechanism involves the formation of an iminium cation from protonated HMTA, which then acts as the electrophile. wikipedia.orgrsc.org
| Reaction | Reagents | Key Features | Reported Yield for Salicylic Acid Deriv. |
| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Involves dichlorocarbene intermediate; ortho-selective. wikipedia.orgquora.com | 20% for ortho-formylation. sciencemadness.org |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid) | Forms an iminium cation electrophile; can give mixtures of isomers. wikipedia.orgrsc.org | Low yield (16%) for the 5-formyl isomer. rsc.org |
A highly effective method for the ortho-formylation of phenols involves the use of magnesium chloride and triethylamine (B128534) with paraformaldehyde. orgsyn.orgorgsyn.org This system offers excellent regioselectivity for the ortho position and generally provides high yields of salicylaldehydes. orgsyn.org The reaction is believed to proceed through the coordination of the phenoxide and formaldehyde (B43269) to the magnesium ion, which facilitates the selective ortho-formylation. sciencemadness.org This method has been successfully applied to a variety of substituted phenols, including those with electron-donating and electron-withdrawing groups. orgsyn.orgorgsyn.org While specific data for the direct formylation of salicylic acid using this exact system is not detailed in the provided results, its high ortho-selectivity for phenols suggests its potential applicability. orgsyn.org A patent describes the ortho-formylation of pterostilbene (B91288) using anhydrous magnesium chloride, triethylamine, and paraformaldehyde to yield 3'-formyl pterostilbene. google.com
General Conditions for MgCl₂/Et₃N Formylation of Phenols: orgsyn.org
Reagents: Anhydrous magnesium chloride, triethylamine, paraformaldehyde
Solvent: Typically tetrahydrofuran (B95107) (THF) or acetonitrile (B52724)
Temperature: Reflux
Key Aspect: Exclusively ortho-formylation is observed. orgsyn.org
Various other electrophilic formylating agents can be employed for the synthesis of aromatic aldehydes. wikipedia.orgtcichemicals.com These reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic rings, such as phenols. wikipedia.org
The Vilsmeier-Haack reaction is a prominent example, utilizing a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.orgorganic-chemistry.org This method is generally applicable to electron-rich arenes, including phenols. wikipedia.org Synthesis of substituted quinolines can be achieved in high yields using the Vilsmeier-Haack reagent. chemijournal.com
The Gattermann reaction uses hydrogen cyanide and a Lewis acid catalyst to introduce a formyl group. wikipedia.org A related method, the Gattermann-Koch reaction , employs carbon monoxide and hydrochloric acid, but it is not suitable for phenol substrates. wikipedia.orgpurechemistry.org
The Rieche formylation uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). nih.goverowid.org This method has been shown to be effective for the ortho-formylation of electron-rich phenols. nih.gov The regioselectivity is believed to be driven by coordination between the phenolic oxygen and the metal center of the Lewis acid. nih.gov
| Formylation Reaction | Formylating Agent/Reagents | Electrophile | Applicability to Phenols |
| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion (Vilsmeier reagent) wikipedia.org | Yes, for electron-rich arenes. wikipedia.org |
| Gattermann | HCN, Lewis Acid | Formimidoyl cation derivative | Yes |
| Rieche | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Dichloromethyl cation equivalent | Yes, ortho-selective for phenols. nih.gov |
Multi-step Synthetic Routes from Substituted Benzoic Acids
An alternative to direct formylation is the construction of 3-formyl-2-hydroxybenzoic acid from precursors that already contain some of the required functional groups.
This strategy involves starting with a benzoic acid derivative that is already functionalized and then introducing the formyl group at a later stage. For instance, a synthetic route could begin with a protected or masked salicylic acid derivative, where the formyl group is introduced regioselectively, followed by deprotection.
A less common but viable route involves starting with 3-amino-2-hydroxybenzoic acid. This precursor can undergo diazotization followed by a Sandmeyer-type reaction to introduce the formyl group. This multi-step approach offers flexibility for creating a variety of substituted derivatives.
The synthesis can also proceed through intermediates that are structurally similar to the target compound. For example, methyl 3-formyl-2,4-dihydroxybenzoate can serve as a precursor. The selective removal or modification of the hydroxyl group at the 4-position would be a key step in such a synthesis.
A related intermediate, methyl 3-formyl-4-hydroxybenzoate, is also commercially available. tcichemicals.com Its structural isomer, methyl 4-formyl-3-hydroxybenzoate, is another potential starting point. nih.govchemscene.com The synthesis of methyl 3-formyl-2-hydroxybenzoate has been reported from methyl 5-chloro-3-(1,3-dioxolan-2-yl)-2-hydroxybenzoate through a reaction involving palladium on carbon, triethylamine in a mixture of methanol (B129727) and tetrahydrofuran. prepchem.com
A synthetic route has been described for N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide starting from 4-bromomethylbenzoic acid, decylamine, and 2,5-dihydroxybenzaldehyde. cienciadigital.org This highlights the use of pre-functionalized building blocks to construct more complex molecules containing the formyl-hydroxy-aromatic moiety.
Ortho-Lithiation and Halogen-Metal Exchange Followed by Carboxylation for 3-Substituted Salicylic Acid Analogues
Directed ortho-lithiation is a powerful and widely used strategy for the regiosepecific functionalization of aromatic compounds. ias.ac.in This method relies on the presence of a directing metalating group (DMG) on the aromatic ring. The DMG, which contains a heteroatom with lone pair electrons, coordinates to an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi). uwindsor.ca This coordination positions the base to deprotonate the proton at the ortho position, which is the position adjacent to the DMG, creating a stabilized aryllithium intermediate. ias.ac.in
An alternative, yet related, method is the halogen-metal exchange. pku.edu.cn This reaction is particularly effective for aryl bromides and iodides and is often kinetically faster than ortho-lithiation. uwindsor.cawikipedia.org In this process, an organolithium reagent exchanges its lithium atom for a halogen atom on the aromatic ring, again forming a specific aryllithium species. wikipedia.org
A highly efficient strategy for synthesizing 3-substituted salicylic acids, which are direct precursors to compounds like Sodium 3-formyl-2-hydroxybenzoate, employs these methods. researchgate.net The general approach involves the following key steps:
Protection: The hydroxyl group of a substituted phenol is protected to prevent it from reacting with the highly basic organolithium reagent. A common protecting group is the methoxymethyl (MOM) ether. researchgate.net
Lithiation: The protected phenol then undergoes either directed ortho-lithiation or a halogen-metal exchange to generate the aryllithium intermediate at the desired position.
Carboxylation: The aryllithium intermediate is then reacted with an electrophile, in this case, carbon dioxide (CO2), to introduce a carboxylic acid group.
Deprotection: The protecting group is removed to yield the final 3-substituted salicylic acid.
This methodology allows for precise control over the placement of the carboxyl group, which is crucial for building the required substitution pattern of 3-formyl-2-hydroxybenzoic acid.
Table 1: Key Steps in Ortho-Lithiation/Halogen-Metal Exchange for Salicylic Acid Synthesis
| Step | Description | Common Reagents | Reference |
|---|---|---|---|
| Protection | The phenolic -OH group is protected to prevent side reactions. | Chloromethyl methyl ether (MOMCl), Sodium Hydride (NaH) | researchgate.net |
| Lithiation | An aryllithium intermediate is formed ortho to the directing group. | n-Butyllithium (n-BuLi), s-Butyllithium (s-BuLi) | uwindsor.caresearchgate.net |
| Carboxylation | The aryllithium is quenched with CO2 to form a carboxylate. | Dry Carbon Dioxide (CO2) gas or solid | researchgate.net |
| Deprotection | The protecting group is removed to reveal the free hydroxyl group. | Acidic workup (e.g., HCl) | researchgate.net |
Isolation and Derivatization from Natural Product Sources (e.g., Salicylaldehyde (B1680747) Analogs)
Natural products have historically been a foundational source of chemical diversity, providing lead compounds for the development of a vast array of chemical entities. researchgate.netnih.gov The family of hydroxybenzoic acids is a prime example, with salicylic acid (2-hydroxybenzoic acid) being famously first derived from salicin, a compound found in the bark of the willow tree (Salix species). mdpi.comnih.gov
While direct isolation of this compound from natural sources is not commonly reported, its structural precursors and analogs are present in the plant kingdom. rasayanjournal.co.in For instance, 3-hydroxybenzoic acid is found in plants like grapefruit and in olive oil. rasayanjournal.co.in Other related phenolic compounds, such as 3-methoxy-4-hydroxybenzoic acid (vanillic acid) and 3-methoxy-4-hydroxycinnamic acid (ferulic acid), have been isolated from the hot water extracts of Hovenia dulcis. researchgate.net
The process of utilizing these natural molecules involves two key stages:
Isolation: The target natural product or a suitable precursor is extracted from the plant material and purified.
Derivatization: The isolated compound is then used as a starting material for semi-synthesis. researchgate.net Chemical reactions are performed to modify its structure and introduce new functional groups. For example, a naturally sourced salicylaldehyde analog could theoretically be subjected to regioselective carboxylation and formylation reactions to build the 3-formyl-2-hydroxybenzoic acid scaffold. This semi-synthetic approach leverages the complex core structures provided by nature to access novel derivatives. researchgate.net
Table 2: Examples of Natural Sources for Benzoic Acid Analogs
| Natural Source | Isolated Compound(s) | Compound Class | Reference |
|---|---|---|---|
| Willow Tree (Salix spp.) | Salicin, Salicylic Acid | Glycoside, Phenolic Acid | mdpi.comnih.gov |
| Hovenia dulcis | 3-methoxy-4-hydroxybenzoic acid | Phenolic Acid | researchgate.net |
| Grapefruit (Citrus paradisi) | 3-Hydroxybenzoic acid | Phenolic Acid | rasayanjournal.co.in |
Green Chemistry Approaches in Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its precursors to create more sustainable and environmentally benign manufacturing routes.
Key green chemistry strategies applicable to this synthesis include:
Process Simplification: A novel method for synthesizing a related compound, 2-formylbenzenesulfonic acid sodium salt, involves a one-step sulfonation reaction using o-chlorobenzaldehyde and sodium sulfite (B76179) in water, catalyzed by a surfactant. google.com This approach simplifies the production technique and avoids harsh reaction conditions, representing a greener alternative to traditional multi-step syntheses.
Use of Safer Catalysts and Solvents: Many organic reactions rely on toxic heavy metals and volatile organic solvents. A greener approach involves replacing these with less hazardous alternatives. For example, a nickel-promoted cascade annulation reaction has been developed for synthesizing triazolones, which is noted to be environmentally friendly, using an inexpensive nickel promoter and producing only NaCl as a byproduct. organic-chemistry.org Applying similar principles could lead to the development of syntheses for this compound that use water as a solvent and employ non-toxic, recyclable catalysts.
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a core green principle. Catalytic routes are often superior in this regard compared to stoichiometric reactions. Developing a one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste.
Future research in this area could focus on biocatalysis, using enzymes to perform specific transformations like formylation or carboxylation under mild, aqueous conditions, further enhancing the green credentials of the synthesis.
Table 3: Comparison of Traditional vs. Green Chemistry Approaches
| Synthesis Aspect | Traditional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Catalyst | Stoichiometric reagents, potentially toxic heavy metals | Recyclable catalysts (e.g., base metals), biocatalysts (enzymes) |
| Solvent | Volatile Organic Compounds (VOCs) | Water, supercritical CO2, ionic liquids |
| Process | Multi-step with intermediate isolation | One-pot synthesis, cascade reactions |
| Byproducts | Significant waste generation | Minimal byproducts (e.g., water, NaCl) |
Chemical Reactivity and Derivatization of Sodium 3 Formyl 2 Hydroxybenzoate
Reactivity of the Aldehyde Moiety
The aldehyde, or formyl, group is a key site for chemical transformations due to the electrophilic nature of its carbonyl carbon. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon, makes it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com
Nucleophilic addition is a fundamental reaction of the aldehyde group. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. wikipedia.orgkhanacademy.org This intermediate is then typically protonated to yield the final product. The rate of these reactions can be enhanced by the presence of adjacent electron-withdrawing groups. masterorganicchemistry.com
Common nucleophiles that react with aldehydes include:
Hydride reagents: (e.g., Sodium Borohydride) for reduction.
Organometallic reagents: (e.g., Grignard reagents) for carbon-carbon bond formation.
Cyanide ions: leading to the formation of cyanohydrins.
Amines: leading to the formation of imines (Schiff bases).
The general mechanism for nucleophilic addition to the aldehyde group is depicted below:
Table 1: General Steps in Nucleophilic Addition to an Aldehyde
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. |
| 2. Intermediate Formation | The C=O π-bond breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. |
| 3. Protonation | The negatively charged oxygen is protonated, typically by a solvent or a weak acid, to form the final alcohol product. |
The aldehyde group is readily oxidized to a carboxylic acid. In the case of Sodium 3-formyl-2-hydroxybenzoate, this oxidation would result in the formation of a dicarboxylic acid derivative, specifically 2-hydroxyisophthalic acid or its corresponding salt. This transformation can be achieved using a variety of common oxidizing agents known to convert aldehydes to carboxylic acids, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The selection of the oxidant is crucial to avoid unwanted side reactions, such as the oxidation of the phenol (B47542) group or the aromatic ring itself.
The aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. Sodium borohydride (NaBH₄) is a particularly effective reagent for this purpose as it selectively reduces aldehydes and ketones without affecting less reactive groups like esters or carboxylic acids. umass.edumasterorganicchemistry.comyoutube.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate with a protic solvent (like ethanol or water) yields the primary alcohol. umass.eduyoutube.com This reaction converts this compound into Sodium 2-hydroxy-3-(hydroxymethyl)benzoate.
Table 2: Key Aspects of Aldehyde Reduction using Sodium Borohydride
| Feature | Description |
|---|---|
| Reagent | Sodium Borohydride (NaBH₄) |
| Selectivity | Reduces aldehydes and ketones; does not typically reduce carboxylic acids or esters. masterorganicchemistry.comyoutube.com |
| Product | Primary Alcohol |
| Mechanism | Nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com |
| Solvent | Typically carried out in protic solvents like methanol (B129727), ethanol, or water. umass.eduyoutube.com |
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, which is often catalyzed by acid. nih.gov The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group). These compounds are significant in coordination chemistry and as intermediates in organic synthesis. frontiersin.orgsaudijournals.com The reaction of this compound with a primary amine (R-NH₂) would yield a Schiff base derivative where the formyl group is replaced by a -CH=N-R group.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group (-OH) is another key site for derivatization. It can act as a nucleophile and can be deprotonated to form a more potent phenoxide nucleophile. Its reactivity allows for the formation of ethers and esters.
The hydroxyl group of this compound can be converted into an ether through alkylation or an ester through acylation.
Alkylation (Ether Formation): In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide) via a nucleophilic substitution reaction (Williamson ether synthesis) to form an ether. This would convert the hydroxyl group to an alkoxy group (e.g., a methoxy (B1213986) group).
Acylation (Ester Formation): The hydroxyl group can react with acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides to form esters. quora.com This reaction is famously used in the synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid. miracosta.eduquora.comyoutube.com In a similar fashion, the hydroxyl group of this compound can be acylated, typically under acidic or basic catalysis, to yield an ester derivative. For example, reaction with acetic anhydride would convert the -OH group to an acetoxy group (-OCOCH₃). youtube.com
Table 3: Comparison of Alkylation and Acylation of the Hydroxyl Group
| Reaction | Reagent Type | Functional Group Formed | Product Example (from Salicylic Acid) |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | Ether (-OR) | Methyl Salicylate (B1505791) |
| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Ester (-OCOR) | Acetylsalicylic Acid (Aspirin) |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydroxyisophthalic acid |
| Sodium 2-hydroxy-3-(hydroxymethyl)benzoate |
| Schiff base |
| Acetylsalicylic acid (Aspirin) |
| Salicylic acid |
Proton Transfer and Salt Formation Dynamics
The acidity of the parent molecule, 3-formyl-2-hydroxybenzoic acid, is a critical factor in understanding the dynamics of proton transfer and salt formation. The dissociation of a carboxylic acid is an equilibrium process, and any factor that stabilizes the resulting carboxylate anion will increase acidity. openstax.org In the case of 3-formyl-2-hydroxybenzoic acid, the benzene (B151609) ring is substituted with both an electron-withdrawing formyl group (-CHO) and an electron-donating hydroxyl group (-OH).
Electron-withdrawing groups, such as the formyl group, increase the acidity of benzoic acids by stabilizing the negative charge of the carboxylate anion through an inductive effect. libretexts.org Conversely, electron-donating groups tend to decrease acidity. openstax.org The hydroxyl group can exhibit both effects: it is inductively electron-withdrawing but can be electron-donating through resonance. The precise pK\a of 3-formyl-2-hydroxybenzoic acid would reflect the net result of these competing electronic influences.
The formation of this compound is a straightforward acid-base reaction where the acidic proton of the carboxylic acid group is transferred to a base, such as sodium hydroxide. msu.edu This results in the formation of the sodium carboxylate salt. msu.edu The equilibrium of this reaction is heavily influenced by the stability of the carboxylate anion. The presence of the ortho-hydroxyl group allows for the potential of intramolecular hydrogen bonding, which can also influence the molecule's acidity and the stability of the corresponding anion. nih.gov
The dynamics of salt formation are crucial in various applications. The degree of proton transfer can be influenced by factors such as solvent, temperature, and the presence of other chemical species. In solid-state formulations, the completeness of salt formation can impact physical properties and stability.
Reactivity of the Carboxylate Group
The carboxylate group is a key site for derivatization, allowing for the synthesis of esters and amides, or removal through decarboxylation.
Esterification: The conversion of this compound to its corresponding esters typically requires a two-step process. First, the carboxylate must be protonated to the carboxylic acid. The resulting 3-formyl-2-hydroxybenzoic acid can then be esterified. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com This is followed by the elimination of water to form the ester. youtube.com Another approach for esterifying hydroxybenzoic acids involves reacting them with a halogenated compound in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com
Amidation: Similar to esterification, amidation reactions are typically performed on the carboxylic acid form. Direct reaction of 3-formyl-2-hydroxybenzoic acid with a primary amine in an inert organic solvent, using a reagent like phosphorus trichloride (PCl₃), can yield N-substituted amides. researchgate.net An alternative pathway involves first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride) or by using coupling agents like carbonyldiimidazole, before reacting it with an amine. researchgate.net A two-step process, where the acid is first converted to its methyl ester followed by reaction with an amine (aminolysis), is also a viable route for producing amides of salicylic acid derivatives. google.com
| Reaction Type | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, PCl₃ or other coupling agents | Amide |
| Aminolysis | Methyl Ester, Amine | Amide |
Decarboxylation, the removal of the carboxylate group as carbon dioxide, is a significant transformation for aromatic carboxylic acids. For hydroxybenzoic acids, this reaction can be challenging but is achievable under specific conditions. Research has shown that hydroxybenzoic acid derivatives possessing a formyl substituent can undergo efficient decarboxylation. One effective method utilizes a multifunctional catalyst composed of bimetallic iron-ruthenium nanoparticles. rwth-aachen.de This process can lead to the selective formation of the corresponding substituted phenol. rwth-aachen.de
The mechanism of decarboxylation for hydroxybenzoic acids can be complex. For 3-hydroxybenzoic acid, the reaction mechanism involves the interaction of the acid with a catalyst, facilitating the cleavage of the C-C bond between the aromatic ring and the carboxyl group. researchgate.net The presence of the hydroxyl group is crucial; for 2-hydroxybenzoic acid (salicylic acid), decarboxylation can proceed via a β-keto acid pathway. researchgate.net The specific pathway for 3-formyl-2-hydroxybenzoate would likely be influenced by the electronic effects of both the hydroxyl and formyl groups and the reaction conditions employed.
Aromatic Ring Transformations and Substitutions
The substituents already present on the benzene ring of this compound direct the position of any further electrophilic aromatic substitution reactions.
The regiochemical outcome of electrophilic aromatic substitution is determined by the combined directing effects of the hydroxyl, formyl, and carboxylate/carboxyl groups. chemistrytalk.org
Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate formed during substitution at these positions. vanderbilt.edu
Formyl (-CHO) group: This is a deactivating, meta-directing group. It withdraws electron density from the ring, making substitution slower than in benzene and directing incoming electrophiles to the meta position. libretexts.org
Carboxylate (-COO⁻) / Carboxyl (-COOH) group: This group is also deactivating and meta-directing. sarthaks.comyoutube.com
In 3-formyl-2-hydroxybenzoic acid, the positions on the ring are C1-(COOH), C2-(OH), C3-(CHO), C4, C5, and C6. The powerful ortho, para-directing influence of the hydroxyl group at C2 would strongly activate positions C4 (para) and C6 (ortho). The formyl and carboxyl groups at C3 and C1, respectively, would direct incoming electrophiles to position C5 (meta to both).
Therefore, a competition exists. The strongly activating hydroxyl group will likely dominate the directing effects, making positions 4 and 6 the most probable sites for electrophilic attack. Steric hindrance from the adjacent formyl group might slightly disfavor substitution at position 4 compared to position 6. The precise outcome would depend on the specific electrophile and reaction conditions. chemistrytalk.org
| Substituent | Position | Electronic Effect | Directing Influence |
| Hydroxyl | C2 | Activating | ortho, para (to C4, C6) |
| Formyl | C3 | Deactivating | meta (to C1, C5) |
| Carboxyl | C1 | Deactivating | meta (to C3, C5) |
Degradation Pathways and Stability Considerations in Reaction Systems
The stability of this compound is a key consideration in its synthesis, storage, and application. Like other salicylic acid derivatives, it is susceptible to degradation under various conditions, including hydrolytic, oxidative, and photolytic stress. nih.gov
Forced degradation studies on related compounds like salicylic acid and choline salicylate provide insight into potential degradation pathways. mdpi.com
Alkaline and Acidic Conditions: Salicylic acid derivatives can be susceptible to hydrolysis, particularly under harsh pH conditions and elevated temperatures. Choline salicylate, for instance, is considered practically stable in neutral and acidic environments but can show some decomposition in alkaline media. mdpi.com
Oxidative Stress: Reaction with oxidizing agents, such as hydrogen peroxide, can lead to degradation. For salicylic acid, oxidation can result in the formation of dihydroxybenzoic acid derivatives. mdpi.com The presence of the aldehyde (formyl) group in this compound provides an additional site susceptible to oxidation, potentially being converted to a carboxylic acid group.
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Choline salicylate is known to be photolabile in solution. mdpi.com Photodegradation can lead to complex reaction pathways and the formation of various degradation products.
Thermal Stress: High temperatures can promote decarboxylation or other decomposition reactions.
Understanding these degradation pathways is essential for developing stable formulations and for designing reaction systems where the integrity of the molecule is maintained. Stability-indicating analytical methods are crucial for identifying and quantifying any degradation products that may form. nih.gov
Coordination Chemistry and Metal Complexes of Sodium 3 Formyl 2 Hydroxybenzoate
Ligand Design Principles: Chelating Properties of the Salicylaldehyde-Carboxylate Scaffold
The chelating prowess of the 3-formyl-2-hydroxybenzoate anion stems from the strategic placement of its functional groups. The molecule is a derivative of salicylaldehyde (B1680747), which is well-known for its ability to form stable chelates with metal ions. nih.govwikipedia.org The presence of both a phenolic hydroxyl group and an aldehyde carbonyl group in an ortho arrangement creates a perfect pocket for a metal ion to nestle into. The addition of a carboxylate group further enhances its coordination capabilities.
This unique arrangement of donor atoms—the phenolic oxygen, the carbonyl oxygen, and the carboxylate oxygens—allows the ligand to bind to a metal center in multiple ways, leading to the formation of stable, ring-like structures known as chelates.
The 3-formyl-2-hydroxybenzoate ligand can adapt its binding mode depending on the metal ion and reaction conditions. Primarily, it can act as a:
Bidentate Ligand: In this mode, the ligand uses two of its donor atoms to bind to the metal center. The most common bidentate coordination involves the deprotonated phenolic oxygen and the carbonyl oxygen, a characteristic feature of salicylaldehyde derivatives. nih.govmdpi.com This forms a stable six-membered chelate ring.
Tridentate Ligand: The presence of the carboxylate group introduces the possibility of tridentate coordination. Here, the ligand can utilize the phenolic oxygen, the carbonyl oxygen, and one or both of the carboxylate oxygens to bind to a single metal center or bridge between multiple metal centers. This versatility allows for the construction of more complex and varied coordination architectures. ijcrr.comnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 3-formyl-2-hydroxybenzoate and related salicylaldehyde-based ligands is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. tsijournals.comsbmu.ac.iramazonaws.com The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.
The d-block transition metals, with their partially filled d-orbitals, readily form colorful and often paramagnetic complexes with salicylaldehyde-based ligands.
Copper(II) Complexes: Copper(II) complexes of salicylaldehyde derivatives have been extensively studied. nih.gov Schiff bases derived from salicylaldehyde can form a variety of geometries with copper(II), including square planar, square pyramidal, and distorted octahedral. nih.govmdpi.com
Nickel(II) Complexes: Nickel(II) can form complexes with salicylaldehyde-based ligands in various coordination geometries, with octahedral and square planar being common. chemijournal.comsciepub.comrsc.org For instance, reactions of 3-formylchromone with nickel(II) salts have yielded octahedral complexes. nih.gov
Iron(III) Complexes: Iron(III) forms stable complexes with salicylaldehyde and its derivatives. mdpi.comresearchgate.net Studies on iron(III) complexes with substituted salicylaldehydes have revealed the formation of mononuclear complexes where the iron(III) ion is in a distorted octahedral environment, coordinated to three bidentate salicylaldehydato ligands. mdpi.comnih.gov The interaction of iron(III) with 2-hydroxybenzoic acid (salicylic acid) has been shown to form a series of complexes including [FeL]+, [FeL2]-, and [FeL3]3-. researchgate.netcore.ac.uk
Cobalt(II) Complexes: Cobalt(II) complexes with salicylaldehyde-type ligands can exhibit different geometries. rsc.org For example, studies on cobalt(II) complexes with N-(2-hydroxybenzyl)phenylalanine, a reduced Schiff base of salicylaldehyde, have shown the formation of both octahedral and tetrahedral species in solution. nih.gov
Palladium(II) Complexes: Palladium(II) typically forms square planar complexes. nih.govnih.gov Palladium(II) complexes with substituted salicylaldehydes have been synthesized and characterized, with the ligands coordinating in a bidentate chelating manner through the carbonyl and phenolato oxygen atoms. nih.govmdpi.com
Table 1: Examples of Transition Metal Complexes with Salicylaldehyde-Related Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
|---|---|---|---|
| Copper(II) | Schiff Base | Square Planar, Square Pyramidal, Octahedral | nih.gov |
| Nickel(II) | 3-Formylchromone | Octahedral | nih.gov |
| Iron(III) | Substituted Salicylaldehydes | Distorted Octahedral | mdpi.com |
| Cobalt(II) | Reduced Schiff Base | Octahedral, Tetrahedral | nih.gov |
While transition metals are common partners, main group metals can also form complexes with salicylaldehyde-type ligands. The study of a sodium iron(III) complex with 3-methoxysalicylaldehyde, [Fe2(3-OCH3-salo)8Na5]·8H2O, reveals that the salicylaldehyde derivative can act as a bridging ligand, coordinating to multiple metal centers and forming polynuclear complexes. researchgate.net
Structural Elucidation of Coordination Compounds
Determining the precise three-dimensional arrangement of atoms in a coordination compound is crucial for understanding its properties. X-ray diffraction is the most powerful technique for this purpose.
Powder X-ray diffraction (PXRD) is also a valuable tool for characterizing crystalline materials and can be used to confirm the formation of a new complex by comparing its diffraction pattern to those of the starting materials. researchgate.net
Table 2: Crystallographic Data for a Representative Salicylaldehyde Complex
| Compound | [Pd(4-Et2N-salo)2] |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(1) |
| b (Å) | 11.456(1) |
| c (Å) | 10.897(1) |
| β (°) | 101.23(1) |
| V (ų) | 1236.1(2) |
| Z | 2 |
Spectroscopic Signatures in Metal Complexes (e.g., IR, NMR, UV-Vis)
The characterization of metal complexes derived from 3-formyl-2-hydroxybenzoate relies heavily on spectroscopic techniques, which provide invaluable insight into the ligand's coordination mode and the resulting complex's geometry.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for determining how the ligand binds to a metal center. The analysis focuses on the vibrational frequencies of the carboxylate (COO⁻), hydroxyl (O-H), and formyl (C=O) groups. Upon coordination to a metal ion, significant shifts in the characteristic absorption bands of these groups are observed. For instance, the strong band corresponding to the phenolic O-H group in the free ligand is expected to disappear upon deprotonation and coordination to the metal. The positions of the asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻) stretching vibrations of the carboxylate group are particularly diagnostic. The difference between these two frequencies (Δν = νₐₛ - νₛ) can help elucidate the coordination mode of the carboxylate group (monodentate, bidentate chelate, or bridging).
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the free ligand is readily characterizable by ¹H and ¹³C NMR spectroscopy, the study of its metal complexes can be more intricate. For complexes with diamagnetic metal ions (like Zn²⁺ or Al³⁺), NMR remains a powerful technique for confirming the ligand's binding and determining the structure in solution. rsc.org Upon complexation, chemical shifts of the aromatic protons and the formyl proton are expected to change due to the alteration of the electronic environment. In some cases, NMR can be used to monitor the formation of complexes in solution and to quantify the components. rsc.org For paramagnetic metal complexes (e.g., with Fe³⁺, Co²⁺, or Ni²⁺), the NMR signals are often broadened and significantly shifted, making interpretation more complex but potentially providing information about the magnetic properties of the complex.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes of 3-formyl-2-hydroxybenzoate provide information about the electronic transitions within the molecule. libretexts.org The spectra typically show intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic ring and associated functional groups of the ligand. bath.ac.uk When a transition metal with d-electrons is part of the complex, weaker absorption bands may appear in the visible region. libretexts.orgbath.ac.uk These bands are often attributable to d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. libretexts.org The energy and intensity of these transitions are dictated by the geometry of the complex and the nature of the metal-ligand bonding, which can be interpreted using Ligand Field Theory. Additionally, intense charge-transfer (CT) bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT), can sometimes be observed. bath.ac.uk
Table 1: Typical Diagnostic IR Spectral Data for 3-formyl-2-hydroxybenzoate and its Metal Complexes This table presents expected shifts based on general principles of coordination chemistry; actual values may vary depending on the specific metal and complex structure.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination to Metal |
| Phenolic Hydroxyl | ν(O-H) | ~3200-3000 (broad) | Disappearance upon deprotonation |
| Formyl Carbonyl | ν(C=O) | ~1680-1660 | Shift to lower or higher frequency |
| Carboxylate | νₐₛ(COO⁻) | ~1580-1550 | Shift in position |
| Carboxylate | νₛ(COO⁻) | ~1400-1380 | Shift in position |
Electronic Structure and Bonding in Metal Complexes
The electronic structure and the nature of the chemical bonds in metal complexes of 3-formyl-2-hydroxybenzoate are best described by a combination of Ligand Field Theory and Molecular Orbital Theory. These models explain the color, magnetism, and reactivity of the complexes.
Ligand Field Theory and Molecular Orbital Perspectives
Ligand Field Theory (LFT) is an extension of Crystal Field Theory that incorporates covalent character into the metal-ligand bond description. libretexts.org In a typical octahedral complex, the five degenerate d-orbitals of the metal ion are split into two distinct energy levels by the electrostatic field of the surrounding ligands: a lower-energy triplet (t₂g) and a higher-energy doublet (eg). libretexts.orgyoutube.com The energy separation between these levels is denoted as Δo (the ligand field splitting parameter).
The 3-formyl-2-hydroxybenzoate ligand coordinates to metal ions primarily through the oxygen atoms of the deprotonated hydroxyl and carboxylate groups. These oxygen atoms act as σ-donors, providing electron density to the metal center. They can also act as π-donors, where lone pairs in p-orbitals on the oxygen atoms overlap with the metal's t₂g orbitals. libretexts.org According to LFT, π-donor ligands decrease the value of Δo because they raise the energy of the t₂g orbitals, bringing them closer to the eg orbitals. libretexts.org
From a Molecular Orbital (MO) theory perspective, the atomic orbitals of the metal and the symmetry-adapted linear combinations (SALCs) of ligand orbitals combine to form bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The ligand's σ-orbitals combine with the metal's s, p, and eg d-orbitals to form strong σ-bonding and σ-antibonding MOs. The ligand's π-orbitals interact with the metal's t₂g orbitals. youtube.com For a π-donor ligand like the oxygen atoms in 3-formyl-2-hydroxybenzoate, the filled ligand π-orbitals are lower in energy than the metal t₂g orbitals. This interaction creates π-bonding and π-antibonding MOs, where the resulting t₂g set in the complex takes on some π-antibonding character and is raised in energy, thus reducing Δo. libretexts.org The electronic properties, including the UV-Vis spectra, are then interpreted as transitions between these newly formed molecular orbitals (e.g., from the t₂g-like MO to the eg-like MO). fsu.edu
Supramolecular Assembly and Coordination Polymer Formation
The trifunctional nature of 3-formyl-2-hydroxybenzoate, possessing carboxylate, hydroxyl, and formyl groups, makes it an excellent building block for constructing complex supramolecular structures and coordination polymers. Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and bridging organic ligands (linkers). nih.govresearchgate.net
The carboxylate group is particularly versatile and can adopt several coordination modes: it can bind to a single metal ion (monodentate), chelate to a single metal ion (bidentate chelate), or bridge two or more metal centers (bidentate or polydentate bridging). This versatility allows for the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. researchgate.netnih.gov For example, studies on related sodium salts of substituted benzoic acids have shown the formation of 2D and 3D polymeric networks where sodium centers are linked by bridging carboxylate groups and water molecules. researchgate.netnih.gov These structures are often further stabilized by hydrogen bonding and π-π stacking interactions between the aromatic rings. nih.gov
A specific example involving 3-formyl-2-hydroxybenzoic acid (referred to as H₂L²) is found in the synthesis of a family of heterometallic Ni₄Ln₂ complexes (where Ln = Pr, Sm, Eu, Gd, Tb, Ho, Er). In these compounds, the ligand participates in the formation of discrete, complex molecular structures rather than infinite polymers. The resulting complexes have a rare dumbbell-type structure, with a central core of Ni₄Ln₂O₁₀ held together by the ligands. This demonstrates the ligand's ability to facilitate the assembly of intricate, polynuclear clusters, which are a key area of supramolecular chemistry. The formation of either a discrete cluster or an extended coordination polymer depends on factors such as the choice of metal ion, the solvent system, and the reaction conditions.
Catalytic Applications of Sodium 3 Formyl 2 Hydroxybenzoate and Its Derivatives
Catalytic Activity of Metal Complexes Derived from the Compound
The ability of 3-formyl-2-hydroxybenzoate and its derivatives to form stable complexes with a wide range of transition metals is central to their catalytic applications. nih.gov These complexes often act as the primary catalytic species, with the ligand framework allowing for fine-tuning of the metal center's electronic and steric properties, thereby influencing catalytic activity and selectivity. tandfonline.com
Metal complexes derived from Schiff bases of salicylaldehyde (B1680747) analogues are potent catalysts for various oxidation reactions, often mimicking the function of natural enzymes. znaturforsch.comresearchgate.net These biomimetic catalysts have been successfully employed in the oxidation of challenging substrates like phenols and alkenes.
For instance, biomimetic manganese, iron, and cobalt complexes have been investigated for the catalytic oxidation of sterically hindered phenols, such as 2,4,6-tri-tert-butylphenol, using molecular oxygen or tert-butylhydroperoxide as the oxidant. znaturforsch.comresearchgate.net The activity and product distribution of these reactions are highly dependent on the nature of the metal and the ligand structure.
Furthermore, oxidovanadium(V) complexes with chiral Schiff base ligands derived from salicylaldehyde derivatives have demonstrated catalytic activity in the epoxidation of olefins like styrene (B11656) and cyclohexene. mdpi.com The catalytic performance, in terms of conversion and selectivity, can be influenced by the choice of oxidant (e.g., H₂O₂ vs. tert-butyl hydroperoxide) and the specific substituents on the salicylaldehyde ring. mdpi.com In some cases, these systems show selectivity towards allylic oxidation products over epoxides. mdpi.com Iron complexes with related ligand systems have also been developed for late-stage C-H functionalization, showcasing the ability to selectively oxidize C-H bonds in complex molecules. nih.gov
| Catalyst Type | Substrate | Oxidant | Key Findings | Reference(s) |
| Mn(III), Fe(III), Co(II) Schiff Base Complexes | 2,4,6-tri-tert-butylphenol | O₂, t-BuOOH | Catalytic activity and product distribution compared with Co(salen). | znaturforsch.com |
| Oxidovanadium(V) Chiral Schiff Base Complexes | Styrene, Cyclohexene, Limonene | H₂O₂, t-BuOOH | Catalyzed epoxidation; performance dependent on oxidant and ligand. | mdpi.com |
| Mn(III) Schiff Base Complex | Sulfides, Alkenes | H₂O₂ (electrochemical) | Enhanced catalytic performance with electrochemical setup. | rsc.org |
| Iron(II/III) N-heterocyclic Complexes | 2-aminophenol (OAPH) | Air | Mimics phenoxazinone synthase activity; oxidation of OAPH to APX. | mdpi.com |
One of the most promising applications of catalysts derived from salicylaldehyde analogues is the chemical fixation of carbon dioxide (CO₂). Specifically, metal-salen and related Schiff base complexes are exceptionally effective in catalyzing the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable green solvents and precursors for polycarbonates. mdpi.com This process is 100% atom-economical and represents a key strategy for CO₂ utilization. hep.com.cn
Bimetallic aluminum-salen complexes, for example, have shown remarkably high activity, enabling the synthesis of cyclic carbonates at atmospheric pressure and room temperature. mdpi.com Similarly, chiral (salen)Co(III) complexes have been used for the synthesis of a variety of cyclic carbonates and for the kinetic resolution of racemic epoxides. rsc.org The catalytic system often involves a co-catalyst, such as a Lewis base or an ammonium (B1175870) salt, which works synergistically with the metal complex. rsc.org
A dinuclear Fe(III) complex derived from a Schiff base of 3-ethoxy-2-hydroxy-benzaldehyde, a close structural analogue of 3-formyl-2-hydroxybenzoate, has been shown to be effective for the fixation of atmospheric CO₂ with various epoxides. researchgate.net The efficiency of these catalysts can be tuned by altering the metal center, the ligand structure, and the reaction conditions. researchgate.netresearchgate.net
| Catalyst | Epoxide Substrate | CO₂ Pressure | Temperature (°C) | Key Findings | Reference(s) |
| Bimetallic Al(salen) Complexes | Various terminal epoxides | 1 atm | Room Temp. | Exceptionally high catalytic activity under mild conditions. | mdpi.com |
| Chiral (salen)Co(III) Complex | Propylene oxide, etc. | Not specified | Not specified | Effective for cyclic carbonate synthesis and kinetic resolution. | rsc.org |
| Dinuclear Fe(III) Complex | Epichlorohydrin, Styrene oxide | 1 atm (atmospheric) | Not specified | Efficiently catalyzes CO₂ fixation with various epoxides. | researchgate.net |
| Salophen-type Organocatalysts | Epichlorohydrin, Styrene oxide | 8 bar | 100 | Metal- and halide-free catalysis with high conversion. | acs.org |
Metal complexes incorporating ligands derived from salicylaldehyde are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone (CL), to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). ed.ac.uknih.gov These polymers have significant applications in biomedicine and as sustainable materials.
Aluminum-salicylaldiminato complexes have proven to be versatile catalysts for the ROP of lactide and ε-caprolactone, allowing for the synthesis of various copolymers with controlled microstructures. researchgate.net Dioxomolybdenum complexes with salicylaldehydato ligands also exhibit excellent catalytic activity for the ROP of ε-caprolactone, proceeding in a living manner after an induction period. researchgate.net
The catalytic activity is highly dependent on the ligand framework and the metal center. For instance, zinc and calcium complexes with tridentate Schiff base ligands are effective for the controlled polymerization of rac-lactide, with coordinatively saturated complexes inhibiting the reaction. ed.ac.uk Furthermore, organocatalysts have been used for the rapid ROP of salicylic (B10762653) acid O-carboxyanhydride (SAOCA), demonstrating a metal-free route to poly(salicylate)s. rsc.org
Role as a Ligand in Homogeneous Catalysis
The efficacy of sodium 3-formyl-2-hydroxybenzoate in catalysis stems from its role as a precursor to versatile ligands. In its deprotonated form, the molecule can act as a tridentate O,O,O-ligand, coordinating to a metal center through the carboxylate oxygen, the phenolic oxygen, and the formyl oxygen.
More commonly, the formyl group serves as a synthetic handle for the creation of more complex Schiff base (or imine) ligands via condensation with primary amines. nih.govtandfonline.comresearchgate.net This reaction introduces a nitrogen donor atom, creating ligands with varied denticity (e.g., tridentate ONO or tetradentate ONNO) and steric/electronic properties, depending on the amine used. nih.govresearchgate.net These Schiff base ligands form stable coordination complexes with a vast array of transition metals, which are the active species in homogeneous catalysis. nih.gov The ligand stabilizes the metal center, prevents its precipitation, and modulates its reactivity to achieve high catalytic turnover and selectivity.
Immobilized Catalysis: Heterogenization on Support Materials (e.g., Silica-Supported Systems)
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To overcome this, catalysts derived from 3-formyl-2-hydroxybenzoate can be immobilized on solid supports, combining the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems.
Silica (B1680970) is a commonly used support material. Formylsalicylic acid and its derivatives have been successfully immobilized on silica gel. nih.govnih.gov This is often achieved by first functionalizing the silica surface with amino groups, which can then react with the formyl group of the ligand to form a covalent bond. The resulting silica-immobilized ligands can then be used to chelate metal ions. These heterogenized systems have been used for the selective extraction of metal ions, such as iron(III), and demonstrate the feasibility of anchoring these ligands to solid supports. nih.govnih.gov
More advanced applications include supporting active catalytic complexes. For example, a manganese(III) Schiff base complex has been immobilized on silica-coated magnetic nanoparticles. rsc.org This nanocatalyst proved effective in the oxidation of sulfides and alkenes and was easily recoverable using a magnet, maintaining its activity over several cycles. rsc.org Similarly, the heterogenization of organometallic iridium catalysts on silica has been shown to dramatically enhance catalytic performance in methane (B114726) borylation by preventing bimolecular decomposition pathways. osti.gov
Mechanistic Studies of Catalytic Cycles
Understanding the reaction mechanism is crucial for optimizing catalytic performance. For the cycloaddition of CO₂ and epoxides catalyzed by metal-salen complexes, mechanistic studies, including Density Functional Theory (DFT) calculations, have been conducted. researchgate.net A common proposed mechanism involves the activation of the epoxide by the Lewis acidic metal center. mdpi.com This is followed by a nucleophilic attack of a co-catalyst (e.g., a halide ion) on one of the epoxide's carbon atoms, leading to ring-opening. Subsequent insertion of CO₂ into the metal-alkoxide bond and an intramolecular ring-closing step yield the cyclic carbonate and regenerate the catalyst. hep.com.cnresearchgate.net
In the ring-opening polymerization of cyclic esters, computational studies have elucidated the roles of the catalyst components. For the organocatalyzed ROP of SAOCA, the catalyst (e.g., DBU) can act both as a nucleophile to initiate polymerization and as a hydrogen-bond donor to activate the propagating chain end. rsc.org
For oxidation reactions, mechanistic investigations help to explain the observed selectivity. For instance, studies on Fe(PDP)-catalyzed C-H hydroxylations have established electronic and steric rules that predict the site of oxidation, allowing for tunable selectivity by modifying the catalyst structure. nih.gov
Reaction Intermediates and Transition State Analysis
The study of reaction intermediates and transition states in catalysis involving derivatives of this compound, such as Schiff base complexes, often relies on a combination of spectroscopic techniques and computational methods like Density Functional Theory (DFT). These investigations provide valuable insights into the catalytic cycle, helping to elucidate the step-by-step transformation of reactants into products.
In many catalytic reactions involving Schiff base complexes derived from salicylaldehydes, the initial step involves the formation of a metal-ligand complex. The subsequent steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, proceed through various transient species. youtube.com
Key Intermediates in Catalytic Cycles:
Metal-Schiff Base Complex: The primary intermediate is the coordination complex formed between the metal ion and the Schiff base ligand derived from 3-formyl-2-hydroxybenzoate. The geometry and electronic structure of this complex are pivotal in determining its catalytic activity.
Oxidative Addition Adduct: In cross-coupling reactions, the catalyst often undergoes oxidative addition with a substrate, leading to a higher oxidation state of the metal center. youtube.com For instance, in a palladium-catalyzed reaction, a Pd(0) species might react with an aryl halide to form a Pd(II) intermediate.
Transmetalation Intermediate: Following oxidative addition, a second reactant, often an organometallic reagent, undergoes transmetalation, where its organic group is transferred to the catalyst's metal center. youtube.com
Reductive Elimination Precursor: This intermediate contains both organic groups that will form the final product bonded to the metal center.
Hydroperoxide Species: In oxidation reactions, the formation of in-situ generated hydroperoxides has been observed, which can facilitate the transformation of substrates. beilstein-journals.org
Transition State Analysis:
For example, DFT calculations on Schiff base complexes have been used to determine bond lengths, bond angles, and other reactivity parameters of the ground and transition states. ajol.infonih.gov The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the electronic properties and reactivity of the catalyst. ajol.info
Interactive Data Table: Calculated Properties of a Model Schiff Base Ligand
The following table presents DFT-calculated parameters for a representative Schiff base derived from a salicylaldehyde derivative, illustrating the type of data used in transition state analysis.
| Parameter | Value | Reference |
| HOMO Energy | -7.937 eV | researchgate.net |
| LUMO Energy | -3.086 eV | researchgate.net |
| Energy Gap | 4.851 eV | researchgate.net |
| Dipole Moment | Varies with substitution | ajol.info |
This table is generated based on data for related salicylaldehyde Schiff bases and serves as an illustrative example.
Detailed Research Findings:
Studies on related systems have provided valuable mechanistic insights. For instance, in the rhodium-catalyzed oxidative coupling of salicylaldehyde derivatives, a catalytic cycle involving oxidative addition and reductive elimination has been proposed based on experimental and theoretical evidence. researchgate.net Similarly, DFT studies on the isomerization of oxabicyclic alkenes catalyzed by ruthenium complexes have elucidated a three-step catalytic cycle, identifying the rate-determining step and the factors influencing regioselectivity. researchgate.net
In the context of CO2 reduction and water oxidation catalyzed by manganese Schiff base complexes, the coordination environment of the metal ion and the presence of labile solvent molecules have been shown to be crucial for catalytic performance. nih.gov Spectroscopic and computational studies on various Schiff base complexes have helped in proposing octahedral or other geometries for the metal centers, which directly impacts their catalytic behavior. nih.gov
While direct experimental or computational data on the reaction intermediates and transition states for the catalytic applications of this compound itself is limited in publicly available literature, the extensive research on closely related salicylaldehyde and Schiff base derivatives provides a strong foundation for understanding its potential catalytic mechanisms. Future research will likely focus on applying advanced spectroscopic and computational techniques to elucidate the specific pathways involved in catalysis by this promising compound and its derivatives.
Advanced Materials Science Applications
Incorporation into Polymer Systems
The ability of Sodium 3-formyl-2-hydroxybenzoate and its derivatives to be incorporated into polymer chains allows for the creation of materials with tailored properties. The reactive aldehyde and hydroxyl groups can be used to functionalize polymers, leading to applications in sensing and responsive materials.
Hydrogels, with their three-dimensional porous structure and high water content, serve as excellent platforms for the development of sensors. The functionalization of hydrogels with specific recognition units is a key strategy in creating these sensors. Schiff bases, formed by the condensation reaction of an aldehyde or ketone with a primary amine, are particularly useful in this regard due to their reversible nature and responsiveness to stimuli like pH. nih.govrsc.orgnih.govmdpi.com
Chitosan (B1678972), a natural polysaccharide, is a prime candidate for creating such functional hydrogels due to the presence of primary amine groups in its structure. mdpi.com By reacting chitosan with aldehydes, hydrogels crosslinked by Schiff base linkages can be formed. nih.gov For instance, injectable hydrogels of chitosan and oxidized konjac glucomannan, which contains aldehyde groups, have been developed. These hydrogels exhibit self-healing properties and biocompatibility, making them suitable for wound healing applications. nih.gov The crosslinking density, which affects properties like porosity and swelling, can be controlled by the degree of oxidation. rsc.org
While direct use of this compound in this context is not extensively documented, its aldehyde functionality makes it a prime candidate for crosslinking amine-containing polymers like chitosan to form functional hydrogels. The resulting hydrogel would have the inherent pH-responsiveness of the Schiff base linkage, making it a potential sensor for pH changes.
The dynamic nature of the Schiff base bond (C=N) makes it an excellent building block for responsive or "smart" polymers. These materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. rsc.org
Hydrogels crosslinked with Schiff bases can exhibit pH-responsive swelling behavior. The equilibrium of the Schiff base formation is pH-dependent; under acidic conditions, the equilibrium can shift, leading to a change in the crosslink density and, consequently, the swelling of the hydrogel. rsc.org This principle has been demonstrated in hydrogel films made from partially oxidized dextran (B179266) and chitosan. rsc.org
Furthermore, the incorporation of Schiff bases derived from compounds like 3-formyl-2-hydroxybenzoic acid into polymer backbones can lead to the development of materials for controlled drug release. For example, hydrogels have been designed to release drugs in response to the acidic environment of tumors. nih.gov The acidic conditions can promote the hydrolysis of the Schiff base linkages, leading to the degradation of the hydrogel matrix and the release of the encapsulated drug. nih.gov
Development of Fluorescent Probes and Sensors for Metal Ions
Schiff bases derived from salicylaldehydes, including 3-formyl-2-hydroxybenzoic acid, have gained significant attention as fluorescent chemosensors for the detection of metal ions. nih.govresearchgate.net The presence of donor atoms like nitrogen and oxygen in the Schiff base structure allows for the coordination with metal ions, which can lead to a change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence. nih.gov
Schiff base sensors have been developed for a variety of metal ions, including Fe(III), Cu(II), Zn(II), and Al(III). nih.govresearchgate.net The selectivity of these sensors can be tuned by modifying the structure of the Schiff base. For example, a single Schiff base molecule has been reported to recognize multiple metal ions, acting as a fluorescent sensor for Zn(II) and Al(III) and a colorimetric sensor for Fe(II) and Fe(III). researchgate.netscispace.com
The general mechanism involves the coordination of the metal ion with the Schiff base, which alters the electronic properties of the fluorophore. This can lead to either an enhancement or quenching of the fluorescence, providing a detectable signal for the presence of the metal ion.
Chelation-Enhanced Fluorescence (CHEF) is a common mechanism by which Schiff base sensors operate. In a typical CHEF sensor, the free ligand (the Schiff base) is non-fluorescent or weakly fluorescent. Upon chelation with a metal ion, a rigid complex is formed, which restricts the photoinduced electron transfer (PET) or other non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity.
The design of Schiff base fluorescent probes often involves linking a fluorophore to a chelating unit. The photophysical properties of the resulting molecule can be modulated by the binding of a metal ion to the chelating site. The choice of the fluorophore and the chelating moiety determines the selectivity and sensitivity of the sensor.
Self-Assembly of Supramolecular Architectures
The ability of molecules to self-assemble into well-defined supramolecular architectures is a cornerstone of bottom-up nanotechnology. Hydrogen bonding is a powerful tool in directing this self-assembly. The structure of 3-formyl-2-hydroxybenzoic acid, with its hydroxyl, carboxyl, and formyl groups, provides multiple sites for hydrogen bonding, making it an interesting building block for crystal engineering.
The crystal structures of Schiff bases derived from aldehydes and amines are often stabilized by a network of hydrogen bonds. nih.govresearchgate.netnih.gov Intramolecular hydrogen bonds are commonly observed, for example, between the hydroxyl group and the imine nitrogen in salicylaldehyde-derived Schiff bases. mjcce.org.mk These intramolecular interactions play a crucial role in determining the planarity and conformation of the molecule.
Intermolecular hydrogen bonds, on the other hand, are responsible for the formation of higher-order structures. These can include dimers, chains, and more complex three-dimensional networks. nih.gov The specific hydrogen bonding motifs that are formed depend on the nature of the substituents on the Schiff base. By carefully choosing the building blocks, it is possible to engineer crystals with specific structures and properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is employed to optimize the molecular geometry, predicting the most stable three-dimensional arrangement of atoms in the ground state. From this optimized geometry, various properties such as bond lengths, bond angles, and dihedral angles can be determined with high accuracy.
For 3-formyl-2-hydroxybenzoic acid, the parent acid of the sodium salt, DFT calculations can elucidate the planarity of the molecule and the intramolecular interactions, such as the hydrogen bond between the hydroxyl group and the adjacent carboxylate group. These calculations are typically performed using specific basis sets, such as 6-31G* or 6-311+G, which describe the atomic orbitals. The results of these calculations are crucial for understanding the molecule's stability and its interactions with its environment.
Table 1: Calculated Ground State Geometrical Parameters for 3-formyl-2-hydroxybenzoic acid (Illustrative) This table presents typical data obtained from DFT calculations for similar aromatic compounds. The values are for illustrative purposes to demonstrate the output of such studies.
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C(carboxyl)-O(hydroxyl) | ~1.25 Å | |
| C(carboxyl)=O | ~1.22 Å | |
| C(formyl)=O | ~1.21 Å | |
| O(hydroxyl)-H | ~0.97 Å | |
| Bond Angles | ||
| O=C-O (carboxylate) | ~124° | |
| C-C-C (aromatic ring) | ~120° | |
| O=C-H (formyl) | ~123° | |
| Dihedral Angles | ||
| C(ring)-C(ring)-C(carboxyl)=O | ~180° (planar) | |
| C(ring)-C(ring)-C(formyl)=O | ~180° (planar) |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
DFT calculations are used to determine the energies of these orbitals and to map their spatial distribution across the molecule. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help predict how the molecule will behave in a chemical reaction. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile. researchgate.net
Table 2: Illustrative Quantum Chemical Descriptors for 3-formyl-2-hydroxybenzoic acid This table contains representative values for quantum chemical descriptors based on studies of similar molecules. researchgate.net These values are for illustrative purposes.
| Descriptor | Formula | Typical Value (eV) |
| HOMO Energy (EHOMO) | - | ~ -6.5 eV |
| LUMO Energy (ELUMO) | - | ~ -2.2 eV |
| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | ~ 4.3 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | ~ 2.2 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.35 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.15 eV |
| Global Electrophilicity (ω) | χ² / (2η) | ~ 4.4 eV |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
To understand how a chemical reaction proceeds from reactants to products, computational chemists search for the transition state (TS)—the highest energy point along the reaction coordinate. Identifying the structure and energy of the TS is crucial for calculating the activation energy of the reaction, which determines the reaction rate.
For a molecule like Sodium 3-formyl-2-hydroxybenzoate, this could involve modeling reactions such as the oxidation of the formyl group to a carboxylic acid or its reduction to a hydroxymethyl group. The process involves proposing a reaction pathway and then using algorithms to locate the saddle point (the TS) on the potential energy surface. By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed, offering a detailed mechanistic picture.
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and rate. Computational models can account for these environmental factors through various solvation models. researchgate.net
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. researchgate.net Explicit solvation models involve including a number of individual solvent molecules in the calculation. These models are more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and solvent molecules. Studying solvation effects is critical for accurately predicting reaction barriers and the stability of intermediates in solution.
Molecular Dynamics Simulations for Ligand-Metal Interactions
This compound is an effective chelating agent, capable of binding to metal ions through its carboxylate and hydroxyl oxygen atoms. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, making them ideal for investigating the complexation of this ligand with metal ions.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the ligand-metal complex over time. researchgate.net These simulations can reveal:
Coordination Modes: How the ligand arranges itself around the metal ion.
Stability of the Complex: By calculating metrics like the root-mean-square deviation (RMSD) of the atomic positions, the stability of the complex can be assessed over the simulation time. researchgate.net
Binding Free Energy: Advanced techniques can be used to calculate the strength of the interaction between the ligand and the metal ion.
The insights gained from MD simulations are vital for designing new metal complexes with specific properties for applications in catalysis, materials science, and medicinal chemistry. researchgate.net
Computational Design of Derivatives with Tailored Properties
The computational design of derivatives of this compound is a strategic approach to modify and enhance its chemical and biological properties for specific applications. By making systematic in silico modifications to the parent molecule, it is possible to predict how these changes will influence its behavior. The core structure of 3-formyl-2-hydroxybenzoic acid, the parent acid of the sodium salt, features a benzene (B151609) ring substituted with a carboxylate, a hydroxyl group, and a formyl group, all of which can be targeted for modification.
The primary goals for designing derivatives often include enhancing biological activity, improving selectivity for a particular target, and modifying physical properties such as solubility and stability. For instance, the formyl and hydroxyl groups are key sites for forming Schiff bases through condensation reactions with amines, which can lead to compounds with interesting applications in coordination chemistry and as dyes or pigments.
Quantitative Structure-Activity Relationship (QSAR) studies on related hydroxybenzoic acid derivatives have demonstrated that molecular descriptors can be correlated with antimicrobial activity. nih.gov These studies indicate that properties such as molecular connectivity indices, shape indices, and topological indices are significant in determining the biological efficacy of the compounds. nih.gov Although specific QSAR studies on this compound are not widely published, the principles from related compounds can be applied. For example, modifying the substituents on the aromatic ring would alter these descriptors and, consequently, the predicted activity.
The following table illustrates a hypothetical computational design strategy for derivatives of 3-formyl-2-hydroxybenzoic acid, focusing on potential modifications and their predicted impact on properties.
| Parent Compound | Derivative Modification | Target Property | Computational Approach | Predicted Outcome |
| 3-formyl-2-hydroxybenzoic acid | Substitution of the formyl group with a nitro group | Enhanced antimicrobial activity | QSAR, Molecular Docking | Increased electronic interaction with microbial targets |
| 3-formyl-2-hydroxybenzoic acid | Addition of an alkyl chain to the hydroxyl group | Increased lipophilicity | Calculation of LogP | Improved membrane permeability |
| 3-formyl-2-hydroxybenzoic acid | Replacement of the hydroxyl group with a thiol group | Altered metal-binding affinity | DFT calculations of binding energies | Modified coordination properties with metal ions |
| 3-formyl-2-hydroxybenzoic acid | Halogenation (e.g., with Cl, Br) of the aromatic ring | Modified biological activity and metabolic stability | QSAR, ADME prediction | Potential for enhanced activity and altered pharmacokinetic profile |
This table is illustrative and based on general principles of computational chemistry and drug design.
In-silico studies on similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been used to predict oral bioavailability, bioactivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as to perform molecular docking simulations to understand interactions with biological targets. mdpi.com Such computational approaches are directly applicable to the design of novel derivatives of this compound.
Spectroscopic Property Prediction (e.g., IR, NMR) using Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including this compound. These predictions are crucial for interpreting experimental spectra, confirming molecular structures, and understanding the vibrational and electronic characteristics of the compound.
Infrared (IR) Spectroscopy Prediction:
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. By calculating the harmonic vibrational frequencies using DFT methods, it is possible to assign the various vibrational modes of the molecule, such as stretching, bending, and wagging of its functional groups. researchgate.net
For a molecule like 3-formyl-2-hydroxybenzoic acid, key vibrational modes include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the formyl and carboxylic acid groups, and various C-H and C-C vibrations within the aromatic ring. Computational studies on similar aromatic carboxylic acids have shown good agreement between calculated and experimental IR spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other method-specific approximations. researchgate.net
The following table provides an example of how predicted IR frequencies for 3-formyl-2-hydroxybenzoic acid might be presented and compared with experimental data for related compounds.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) (Illustrative) | Notes |
| O-H Stretch | Carboxylic Acid | 3400 - 3500 | Broad peak due to hydrogen bonding |
| O-H Stretch | Phenolic | 3200 - 3400 | Also involved in hydrogen bonding |
| C-H Stretch | Aromatic | 3000 - 3100 | Typically sharp peaks |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong absorption |
| C=O Stretch | Aldehyde (Formyl) | 1670 - 1690 | Strong absorption, may overlap with carboxylic C=O |
| C-C Stretch | Aromatic Ring | 1450 - 1600 | Multiple bands characteristic of the aromatic structure |
| O-H Bend | Phenolic | 1300 - 1400 | In-plane bending |
| C-O Stretch | Carboxylic Acid/Phenol (B47542) | 1200 - 1300 | Strong absorptions |
This table is illustrative. The exact frequencies would be determined by specific DFT calculations (e.g., using B3LYP functional with a suitable basis set).
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:
Computational chemistry can also predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govnih.gov
Predicting the NMR spectra of this compound would involve calculating the chemical shifts for each unique hydrogen and carbon atom in the molecule. These predictions are valuable for assigning the signals in an experimental NMR spectrum, which can sometimes be ambiguous, especially for complex molecules. nih.gov Benchmark studies have shown that with appropriate levels of theory and basis sets, DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.gov
An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for 3-formyl-2-hydroxybenzoic acid is presented below.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |
| Proton | Carboxylic Acid (-COOH) | 11.0 - 13.0 | - |
| Proton | Phenolic (-OH) | 9.0 - 11.0 | - |
| Proton | Formyl (-CHO) | 9.5 - 10.5 | - |
| Proton | Aromatic Ring | 7.0 - 8.5 | - |
| Carbon | Carboxylic Acid (-COOH) | - | 165 - 175 |
| Carbon | Formyl (-CHO) | - | 190 - 200 |
| Carbon | Aromatic C-OH | - | 155 - 165 |
| Carbon | Aromatic C-CHO | - | 135 - 145 |
| Carbon | Aromatic C-COOH | - | 120 - 130 |
| Carbon | Other Aromatic | - | 115 - 140 |
This table is illustrative. The precise chemical shifts would depend on the specific computational method, basis set, and solvent model used.
By combining these theoretical and computational approaches, a comprehensive understanding of this compound can be achieved, facilitating its potential use in various scientific and technological fields.
Advanced Analytical Techniques in Research for Complex Characterization
Chromatographic Methods for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purification of Sodium 3-formyl-2-hydroxybenzoate from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. Given its ionic nature and the presence of polar functional groups, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com This method is invaluable for monitoring the progress of a synthesis reaction, identifying the product, and quantifying its purity.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used. researchgate.net The mobile phase generally consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with the pH adjusted to ensure the consistent ionization state of the analyte. ajast.net For instance, a mobile phase of acetonitrile and a sodium acetate (B1210297) buffer can be employed. ajast.net Detection is commonly performed using a UV detector, as the benzene (B151609) ring and carbonyl groups in the molecule absorb ultraviolet light. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions. researchgate.net The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative analysis. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Related Benzoate (B1203000) Compounds
| Parameter | Typical Conditions | Source |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile : Aqueous Buffer (e.g., Sodium Acetate) | ajast.net |
| Detection | UV Spectrophotometry (e.g., 225-235 nm) | researchgate.netajast.net |
| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netajast.net |
| Internal Standard | Sodium Salicylate (B1505791) | researchgate.net |
This table provides example conditions based on methods developed for similar compounds like sodium benzoate and sodium salicylate, which would be adapted for this compound.
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility as a sodium salt. However, GC can be employed for its analysis after converting it into a more volatile derivative. This process, known as derivatization, is a common strategy for analyzing non-volatile compounds by GC.
For example, the carboxylate and hydroxyl groups can be esterified or silylated to increase volatility. The resulting derivative can then be separated on a GC column and detected, often by a mass spectrometer (GC-MS). This approach provides not only separation and quantification but also structural information from the mass spectrum of the derivative. nih.gov Methods using GC-MS have been successfully developed for related compounds like sodium 4-hydroxybenzoate, demonstrating the utility of this technique for analyzing hydroxylated aromatic compounds in various matrices. nih.gov
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of this compound, providing direct evidence of its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehyde proton, the three aromatic protons, and the hydroxyl proton. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons would appear as a complex multiplet pattern determined by their coupling with each other. The hydroxyl proton signal can be broad and its chemical shift variable, often exchanging with deuterium (B1214612) in deuterated solvents like D₂O.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Distinct signals would be expected for the carboxylate carbon, the aldehyde carbonyl carbon, the two oxygen-substituted aromatic carbons, and the remaining aromatic carbons. The chemical shifts of these carbons are highly indicative of their electronic environment.
Table 2: Predicted NMR Chemical Shifts (δ) for 3-Formyl-2-hydroxybenzoic Acid
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -CHO | ~9.9 | Singlet | Aldehyde proton. |
| Ar-H | ~7.0 - 8.0 | Multiplets | Aromatic protons, specific shifts depend on position. |
| -OH | Variable | Broad Singlet | Phenolic proton, may exchange with solvent. |
| ¹³C NMR | |||
| -C=O (Aldehyde) | ~191 | ||
| -C=O (Carboxylate) | ~168 | ||
| C-OH | ~152 | Carbon attached to the hydroxyl group. | |
| C-CHO | ~135 | Carbon attached to the formyl group. | |
| Ar-C | ~111 - 145 | Remaining aromatic carbons. |
Note: These are predicted values based on data for structurally similar compounds like 3-formylsalicylic acid and other substituted benzoates. rsc.orgresearchgate.net The exact shifts for the sodium salt may vary slightly.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include a broad band for the O-H stretch of the phenolic hydroxyl group, a sharp band for the C-H stretch of the aldehyde group, and strong absorptions in the carbonyl region. The C=O stretching vibration of the aldehyde would appear at a different frequency from the asymmetric and symmetric stretches of the carboxylate group (-COO⁻). The presence of the carboxylate anion, instead of a carboxylic acid, is confirmed by the absence of the broad O-H stretch characteristic of a carboxylic acid dimer and the appearance of strong bands for the carboxylate group. Aromatic C=C stretching vibrations and C-H bending vibrations also provide fingerprint information for the compound. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) | docbrown.info |
| Aldehyde C-H | C-H Stretch | ~2850 and ~2750 | docbrown.info |
| Aldehyde C=O | C=O Stretch | ~1680 - 1700 | docbrown.info |
| Carboxylate -COO⁻ | Asymmetric Stretch | ~1550 - 1610 | researchgate.net |
| Carboxylate -COO⁻ | Symmetric Stretch | ~1360 - 1450 | researchgate.net |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | docbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups of the aldehyde and carboxylate functions.
The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. The conjugated system, which includes the benzene ring, the formyl group, and the carboxylate group, gives rise to strong absorptions in the UV region. The formation of complexes with metal ions can lead to shifts in the absorption bands (either to longer or shorter wavelengths), a phenomenon that can be used to study complexation equilibria. This technique is often used as a detection method in HPLC, where the absorbance at a specific wavelength is monitored over time. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the precise molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.
Detailed Research Findings: For this compound, the molecular formula is C₈H₅NaO₄. The theoretical molecular weight is approximately 188.12 g/mol . High-resolution mass spectrometry would provide a highly accurate monoisotopic mass, confirming the elemental composition. The expected monoisotopic mass can be calculated based on the mass of the parent molecule, 3-formylsalicylic acid (C₈H₆O₄), which has a computed monoisotopic mass of 166.0266 Da. nih.gov By substituting a sodium ion for a proton, the resulting mass is approximately 188.0086 Da.
Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecule would likely be observed as a sodiated adduct or after losing the sodium ion. The fragmentation pattern in MS/MS analysis provides insight into the molecule's structure. Based on the structure of this compound, characteristic fragmentation pathways can be predicted. Similar to the fragmentation of related salicylate compounds, the parent molecular ion is expected to undergo specific losses. docbrown.info
Key fragmentation events would likely include:
Loss of the formyl group (CHO): A neutral loss of 29 Da.
Loss of carbon dioxide (CO₂): Decarboxylation is a common fragmentation pathway for benzoic acid derivatives, resulting in a loss of 44 Da.
Loss of water (H₂O): A loss of 18 Da, potentially involving the hydroxyl and formyl groups.
The base peak in the spectrum would correspond to the most stable fragment formed during the analysis. The relative abundance of these fragments helps in confirming the arrangement of functional groups on the aromatic ring.
| Analysis Type | Expected Result for this compound | Source |
| Molecular Formula | C₈H₅NaO₄ | nih.gov |
| Calculated Molecular Weight | ~188.12 g/mol | nih.gov |
| Calculated Monoisotopic Mass | ~188.0086 Da | nih.gov |
| Predicted Key Fragment Loss | CHO (Formyl group) | docbrown.info |
| Predicted Key Fragment Loss | CO₂ (Carbon dioxide) | docbrown.info |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. It provides definitive information about the atomic and molecular arrangement in a crystal lattice, including lattice parameters, crystal system, and bond lengths and angles. For a crystalline powder, the technique is known as X-ray Powder Diffraction (XRPD). units.it
Detailed Research Findings: While specific, published XRD data for this compound is not readily available in the surveyed literature, the application of this technique would be crucial for its solid-state characterization. An XRPD analysis would yield a unique diffraction pattern, which serves as a "fingerprint" for the compound's specific crystalline form or polymorph. units.it
An XRD analysis would determine:
Crystallinity: Confirming whether the material is crystalline or amorphous.
Polymorphic Form: Identifying if different crystal structures (polymorphs) of the compound exist, which can have different physical properties.
Crystal System and Unit Cell Dimensions: A full single-crystal XRD analysis would provide the precise dimensions of the unit cell (a, b, c, α, β, γ) and identify the crystal system (e.g., monoclinic, orthorhombic). mdpi.com
The diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). The positions and intensities of the peaks are characteristic of the crystal structure.
| Parameter Determined by XRD | Information Provided for this compound | Source |
| Diffraction Pattern (2θ values) | Unique fingerprint for identifying the crystalline phase. | units.it |
| Lattice Parameters | Dimensions and angles of the unit cell, defining the crystal structure. | mdpi.com |
| Crystal System | Classification of the crystal structure (e.g., cubic, tetragonal, etc.). | mdpi.comresearchgate.net |
| Polymorphism | Identification of different crystalline forms of the compound. | units.it |
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox (reduction-oxidation) properties of a chemical compound. This involves measuring the current response of the analyte to a varying electrical potential. The presence of the phenolic hydroxyl group and the aromatic aldehyde (formyl) group makes this compound an electrochemically active molecule.
Detailed Research Findings: Specific experimental data on the electrochemical behavior of this compound is not present in the reviewed scientific literature. However, based on its functional groups, a theoretical analysis can be made.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, typically an irreversible process, leading to the formation of a phenoxy radical. The potential at which this occurs would be influenced by the electron-withdrawing effects of the adjacent formyl and carboxylate groups.
Reduction: The formyl (aldehyde) group can be reduced to a primary alcohol. This process is often reversible and its potential provides information about the electron density at the formyl carbon.
A cyclic voltammogram would display peaks corresponding to these oxidation and reduction events. The peak potentials would indicate the energy required for the electron transfer processes, while the peak currents would relate to the concentration of the analyte and the kinetics of the reaction.
| Electrochemical Event | Affected Functional Group | Expected Outcome from Cyclic Voltammetry |
| Oxidation | Phenolic hydroxyl (-OH) | Anodic peak, likely irreversible, indicating the potential at which oxidation occurs. |
| Reduction | Formyl (-CHO) | Cathodic peak, potentially reversible, indicating the potential for reduction to an alcohol. |
Thermogravimetric Analysis (TGA) for Thermal Stability in Research Contexts
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics.
Detailed Research Findings: While a specific TGA thermogram for this compound is not available in published literature, the expected thermal behavior can be inferred from its structure. A TGA curve plots percentage weight loss against temperature.
For this compound, a TGA analysis would likely reveal a multi-step decomposition process:
Dehydration: If the compound exists as a hydrate, an initial weight loss corresponding to the loss of water molecules would be observed at lower temperatures (typically below 150°C). units.it
Decomposition: At higher temperatures, the organic structure would begin to decompose. This could involve decarboxylation (loss of CO₂) from the benzoate group, followed by the breakdown of the aromatic ring. The temperature at which 5% or 10% weight loss occurs is often used as a measure of the onset of decomposition and an indicator of thermal stability.
The final residual mass at the end of the analysis would correspond to a stable inorganic residue, likely sodium carbonate or sodium oxide, depending on the atmospheric conditions (e.g., inert or oxidative).
| Temperature Range | Expected Thermal Event | Description | Source |
| Low (e.g., < 150°C) | Dehydration | Loss of any bound water molecules (if the sample is a hydrate). | units.it |
| High (e.g., > 200°C) | Decomposition | Onset of thermal breakdown of the organic molecule, potentially starting with decarboxylation. | units.it |
| Very High (e.g., > 500°C) | Formation of Residue | The remaining mass corresponds to a stable inorganic sodium compound. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of 3-formyl-2-hydroxybenzoic acid exist, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic routes. One known method involves the reaction of ethylene (B1197577) diamine with sodium carbonate and hydrochloric acid. biosynth.com However, the exploration of greener synthetic strategies is a growing trend in chemical research. This includes the use of biocatalysis, flow chemistry, and the development of one-pot syntheses from readily available starting materials to minimize waste and energy consumption. Research into alternative formylation techniques that avoid harsh reagents and complex purification steps is also an area of active interest. The development of synthetic pathways that allow for the selective modification of the functional groups on the 3-formyl-2-hydroxybenzoic acid backbone will be crucial for accessing a wider range of derivatives with tailored properties.
Design of Advanced Ligands for Homogeneous and Heterogeneous Catalysis
The structural features of 3-formyl-2-hydroxybenzoate make it an excellent candidate for the design of advanced ligands for catalysis. The presence of multiple coordination sites (carboxylate, hydroxyl, and aldehyde groups) allows for the formation of stable complexes with a variety of metal ions. Future research will likely focus on the synthesis and characterization of novel metal-organic frameworks (MOFs) and coordination polymers using this ligand. These materials could find applications in gas storage, separation, and heterogeneous catalysis.
In the realm of homogeneous catalysis, research into the catalytic activity of metal complexes derived from 3-formyl-2-hydroxybenzoate is a promising avenue. For instance, iridium complexes have been investigated for their role in redox catalysis within biological systems, such as in cancer cells. nih.gov Similarly, gold(I) complexes are being explored for their catalytic potential in various organic transformations. nih.gov The electronic properties of the 3-formyl-2-hydroxybenzoate ligand can be fine-tuned through substitution on the aromatic ring, which in turn can modulate the catalytic activity of the resulting metal complexes.
Table 1: Potential Catalytic Applications of Metal Complexes with 3-formyl-2-hydroxybenzoate Ligands
| Metal Ion | Potential Catalytic Reaction | Rationale |
| Iridium(III) | Redox Catalysis | Potential to interact with intracellular cofactors like NAD(P)H for applications in medicinal chemistry. nih.gov |
| Gold(I) | C-H bond activation, Oxazoline synthesis | Known to catalyze a range of organic transformations, with the potential for silver-free activation methods. nih.gov |
| Copper(II) | Oxidation Reactions | Readily forms stable complexes with salicylaldehyde-type ligands and can participate in various redox processes. |
| Palladium(II) | Cross-Coupling Reactions | A versatile catalyst for the formation of carbon-carbon and carbon-heteroatom bonds. |
Integration into Smart Materials and Responsive Systems
A significant emerging trend in materials science is the development of "smart" materials that can respond to external stimuli. The functional groups of 3-formyl-2-hydroxybenzoate provide handles for its incorporation into stimuli-responsive polymers. nih.govnih.govbeilstein-journals.org For example, the aldehyde group can be used to form Schiff base linkages, which can be sensitive to changes in pH. The carboxylate and hydroxyl groups can participate in hydrogen bonding, which can be disrupted by changes in temperature or solvent polarity.
Future research could explore the use of Sodium 3-formyl-2-hydroxybenzoate as a monomer or cross-linking agent in the synthesis of hydrogels, elastomers, and other polymeric materials. These materials could be designed to exhibit controlled release of encapsulated molecules, changes in shape or color, or alterations in their mechanical properties in response to specific triggers. Such responsive systems have potential applications in drug delivery, tissue engineering, and soft robotics. nih.gov
Theoretical Predictions Guiding Experimental Research
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Theoretical predictions can provide valuable insights into the properties and reactivity of molecules, thereby guiding experimental design and saving significant time and resources. For 3-formyl-2-hydroxybenzoic acid, computational studies can be employed to predict its electronic structure, spectroscopic properties, and interaction with other molecules. uni.lu
Future research will likely see an increased use of theoretical methods, such as Density Functional Theory (DFT), to:
Predict the geometries and stabilities of metal complexes with 3-formyl-2-hydroxybenzoate ligands.
Simulate the reaction mechanisms of catalytic processes involving these complexes.
Model the interactions of this compound with biological macromolecules.
Predict the properties of polymers and other materials incorporating this molecule.
These theoretical insights will be crucial for the rational design of new materials and catalysts with desired functionalities.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 3-formyl-2-hydroxybenzoic acid
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 167.03389 | 129.1 |
| [M+Na]+ | 189.01583 | 138.1 |
| [M-H]- | 165.01933 | 130.9 |
| [M+NH4]+ | 184.06043 | 148.5 |
| [M+K]+ | 204.98977 | 136.1 |
| Data sourced from computational predictions. uni.lu |
Interdisciplinary Research with Other Scientific Fields
The versatility of this compound makes it a prime candidate for interdisciplinary research, bridging chemistry with materials science, biology, and medicine. As an intermediate in organic synthesis, it provides a platform for the creation of a diverse range of molecules with potential biological activity. biosynth.com
Future interdisciplinary research directions include:
Medicinal Chemistry: The design and synthesis of novel therapeutic agents based on the 3-formyl-2-hydroxybenzoate scaffold. Metal complexes of related salicylaldehyde (B1680747) derivatives have been shown to interact with DNA and exhibit potential as anticancer agents. nih.gov
Biomaterials: The development of biocompatible and biodegradable materials for applications such as wound dressings, medical implants, and drug delivery systems. nih.gov
Sensor Technology: The creation of chemical sensors for the detection of specific analytes, where the interaction of the analyte with the 3-formyl-2-hydroxybenzoate moiety leads to a measurable signal.
The collaborative efforts of chemists, biologists, material scientists, and medical researchers will be essential to fully realize the potential of this multifaceted compound.
Q & A
Q. What are the standard synthetic routes for Sodium 3-formyl-2-hydroxybenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via hydrolysis of its ester precursors or through formylation of salicylic acid derivatives. A common approach involves reacting isobenzofuran-1(3H)-ones with formylating agents under controlled conditions. Key parameters for optimization include:
- Solvent selection : Avoid chlorinated solvents (e.g., dichloroethane, CCl₄) due to toxicity; consider alternatives like DMF or THF .
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency.
Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF | Reduces toxicity |
| Temperature | 60–80°C | Minimizes decomposition |
| Catalyst | ZnCl₂ (0.5–1.0 eq.) | Increases formylation rate |
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Melting Point Analysis : Confirm purity via a sharp melting point range (249–252°C) .
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .
- UV-Vis : Monitor π→π* transitions (~270 nm) for conjugated systems.
- Elemental Analysis : Verify %C, %H, and %O against theoretical values (C: 57.8%, H: 3.6%, O: 38.6%) .
- HPLC : Assess purity (>96%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can flow chemistry methodologies improve the synthesis of this compound derivatives, and what are the critical parameters?
- Methodological Answer : Flow chemistry enables precise control over reaction kinetics and scalability. For derivatives like bromo-formylbenzoates:
- Residence Time : Optimize to 5–10 minutes to prevent over-bromination .
- Flow Rate : 2–5 mL/min ensures uniform mixing and heat dissipation.
- Reagent Stoichiometry : Use inline sensors to maintain Br₂/formyl group ratios (1:1.2).
Advantages : Reduced solvent waste, enhanced reproducibility, and safer handling of hazardous reagents .
Q. What strategies can resolve conflicting data in studies involving this compound’s reactivity with nucleophiles?
- Methodological Answer : Contradictions often arise from solvent polarity, pH, or competing side reactions. Mitigation strategies include:
- Replication : Repeat experiments under inert atmospheres (N₂/Ar) to exclude oxidation artifacts.
- Cross-Validation : Combine kinetic studies (e.g., NMR monitoring) with computational DFT calculations to map reaction pathways .
- pH Control : Maintain pH 7–9 to stabilize the deprotonated formyl group and reduce side reactions .
Q. How does this compound interact with transition metals, and what coordination modes are observed?
- Methodological Answer : The compound acts as a tridentate ligand via its hydroxyl, formyl, and carboxylate groups. Coordination studies with Cu(II) or Fe(III) reveal:
- Binding Modes : Chelation through O atoms, confirmed by shifts in IR (Δν ~50 cm⁻¹ for C=O) and UV-Vis d→d transitions (~600 nm) .
- Stoichiometry : Job’s plot analysis typically shows 1:2 (metal:ligand) complexes.
Application : Potential use in catalysis or metallodrug design requires stability assays under physiological conditions.
Methodological Challenges and Data Analysis
Q. How can researchers address discrepancies in reported solubility profiles of this compound across solvents?
- Methodological Answer : Solubility variations arise from hydration states or impurities. Standardize protocols by:
- Solvent Pre-Saturation : Equilibrate solvents with excess compound at 25°C for 24 hours.
- Gravimetric Analysis : Filter saturated solutions through 0.22 µm membranes and measure residual mass .
Data Table :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 120 ± 15 | pH-dependent (optimal at pH 6–7) |
| Ethanol | 45 ± 8 | Limited at <20°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
